Lipophilicity Comparison of Fluoroethyl and Methyl Congeners
The computed XLogP for 3-(4-(2-fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile is -0.2 . In contrast, the closely related 4-methyl analogue (3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile, CAS 15029-34-2) exhibits a lower computed XLogP3-AA of -0.6 [1]. This quantitative difference of +0.4 log units indicates that the fluoroethyl-substituted compound is more lipophilic, a property that can influence membrane permeability, plasma protein binding, and volume of distribution.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP = -0.2 (computed by XLogP, source: Chem960 ) |
| Comparator Or Baseline | 3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile: XLogP3-AA = -0.6 (computed by XLogP3, source: PubChem [1]) |
| Quantified Difference | Δ = +0.4 log units (fluoroethyl > methyl) |
| Conditions | In silico predictions using XLogP and XLogP3 algorithms |
Why This Matters
Controlled lipophilicity modulation is a critical parameter in lead optimization; the higher logP of the fluoroethyl congener may enhance passive membrane diffusion but could also reduce aqueous solubility, factors that directly impact assay design and formulation.
- [1] PubChem. Compound Summary for CID 2345031: 3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile. Computed Properties, XLogP3-AA -0.6. National Center for Biotechnology Information, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/15029-34-2 View Source
